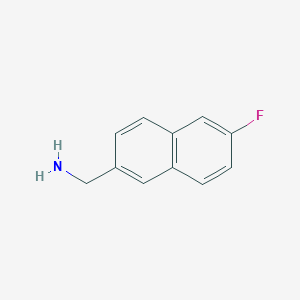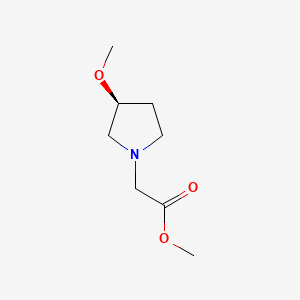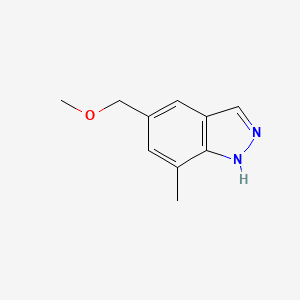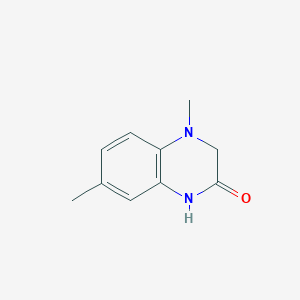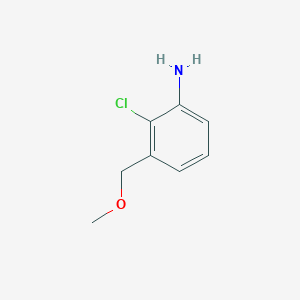![molecular formula C12H15N B11915139 2-Phenyl-7-azabicyclo[2.2.1]heptane CAS No. 1099378-31-0](/img/structure/B11915139.png)
2-Phenyl-7-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-7-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-7-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates or N-(c-3,t-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in palladium-catalyzed 1,2-aminoacyloxylation reactions . Additionally, it can undergo intramolecular Ugi reactions followed by post-condensation acylations to yield azanorbornyl peptidomimetics .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts, amino acids, and various acylating agents. The reaction conditions often involve moderate to high temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include oxygenated azabicyclic structures, azanorbornyl peptidomimetics, and other functionalized derivatives .
Scientific Research Applications
2-Phenyl-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, it can act as an electron-donating auxochrome group in fluorescent dyes, enhancing their fluorescence properties . Additionally, its structural motif may block the mutagenicity of nitrosamines, making it useful in designing safer chemical compounds .
Comparison with Similar Compounds
2-Phenyl-7-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
Epibatidine: A natural alkaloid with a similar azabicyclo[2.2.1]heptane structure, known for its potent analgesic properties.
2,7-Diazabicyclo[2.2.1]heptane: Another compound in the same family, used in asymmetric Michael additions and possessing natural product scaffolds.
7-Oxabicyclo[2.2.1]heptane: A related compound used in the synthesis of various derivatives through Diels-Alder reactions.
The uniqueness of this compound lies in its specific structural features and its versatile applications in different scientific fields.
Properties
CAS No. |
1099378-31-0 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-phenyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-8-10-6-7-12(11)13-10/h1-5,10-13H,6-8H2 |
InChI Key |
JCPKJBHHIVVGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


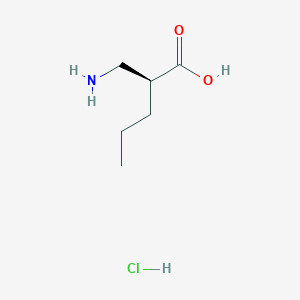
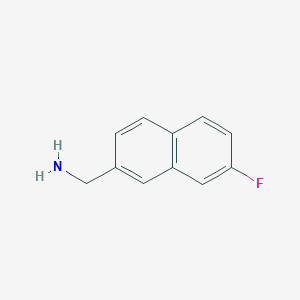
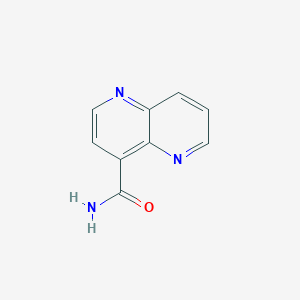
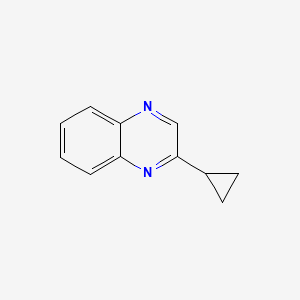
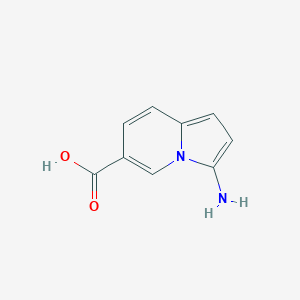
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
